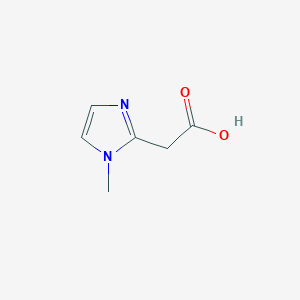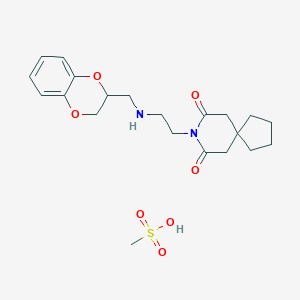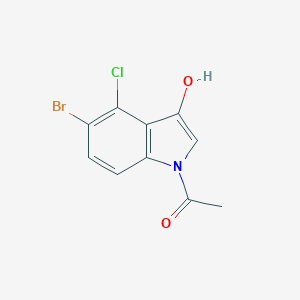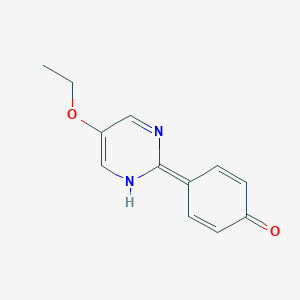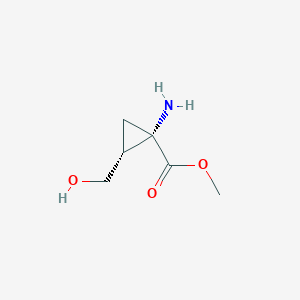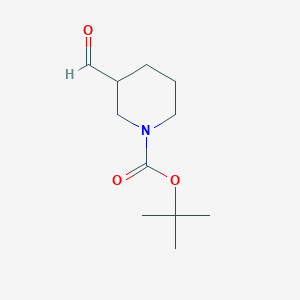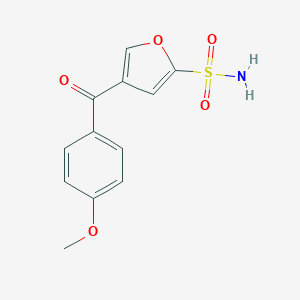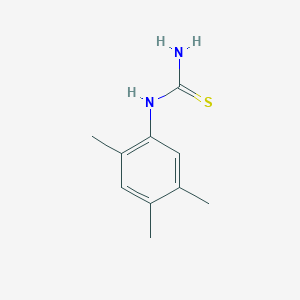
1-(2,4,5-Trimethylphenyl)-2-thiourea
Description
Thioureas are a class of organic compounds that have garnered significant interest in various fields of chemistry and biology due to their versatile chemical properties and biological activities. They serve as key intermediates in the synthesis of heterocyclic compounds, are used as catalysts in organic reactions, and exhibit a wide range of biological activities.
Synthesis Analysis
Thioureas, including derivatives similar to 1-(2,4,5-Trimethylphenyl)-2-thiourea, are typically synthesized through the reaction of amines with isothiocyanates. The process involves the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of thiourea derivatives (Okino et al., 2005). This method allows for the introduction of various substituents, enabling the synthesis of a wide range of thiourea derivatives with diverse properties.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which significantly influences the compound's chemical behavior and reactivity. X-ray diffraction studies provide detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with other molecules (Sheena Mary et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, serving as nucleophiles, ligands, and catalysts. They are involved in Michael additions, hydrogen bonding interactions, and can act as chiral resolving agents. The chemical reactivity is greatly influenced by the substituents on the thiourea moiety, which can be tailored to enhance specific reactions or interactions (Recchimurzo et al., 2020).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, are significantly affected by the nature of the substituents. These properties are critical for the compound's application in material science and pharmaceuticals. Crystallography studies reveal the packing and molecular interactions within the crystal lattice, providing insights into the compound's stability and solubility (Saeed et al., 2011).
Scientific Research Applications
Chemistry and Coordination Properties
1-(2,4,5-Trimethylphenyl)-2-thiourea, as part of the thiourea derivatives family, exhibits extensive applications in coordination chemistry. Thioureas have been shown to act as versatile ligands, forming complexes with various metals. The nitrogen substituents on the thiourea moiety significantly influence their hydrogen bonding and coordination behaviors, enhancing their utility in synthesizing novel transition metal complexes. These compounds have promising applications in both biological and non-biological fields, leveraging their chemical versatility for high-throughput screening assays and structure-activity analyses (Saeed, Flörke, & Erben, 2014).
Medicinal and Biological Applications
Thiourea derivatives have found significant applications in medicinal chemistry, showing improved activity upon coordination with metals such as copper, silver, and gold. These complexes exhibit potential in various biological and medicinal applications, including acting as chemosensors in analytical chemistry. The biological activities of thiourea derivatives, enhanced by metal coordination, are crucial for pharmaceutical applications, indicating their role in developing new therapeutic agents (Khan, Khan, Gul, & Muhammad, 2020).
Chemosensing Capabilities
Thiourea and its derivatives are notable for their chemosensing properties, particularly for the detection of anions and neutral analytes in environmental and biological samples. Their inherent nucleophilic sites allow for effective sensing mechanisms, making them excellent candidates for developing colorimetric and fluorescent sensors. These properties are essential for monitoring environmental pollutants and have significant implications for agriculture, biology, and environmental protection (Al-Saidi & Khan, 2022).
Environmental Applications
In the context of environmental science, thiourea derivatives have been explored as potential agents for the leaching of precious metals, such as gold, from mineral resources. The use of thiourea offers a promising alternative to traditional cyanide leaching, with studies focusing on optimizing conditions to enhance gold recovery while minimizing environmental impacts. This research points towards the development of more sustainable and less toxic methods for mineral extraction, highlighting the multifaceted applications of thiourea derivatives in environmental technologies (Li & Miller, 2006).
properties
IUPAC Name |
(2,4,5-trimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-6-4-8(3)9(5-7(6)2)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCQPIJMAAOGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375369 | |
| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trimethylphenyl)-2-thiourea | |
CAS RN |
117174-87-5 | |
| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117174-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117174-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



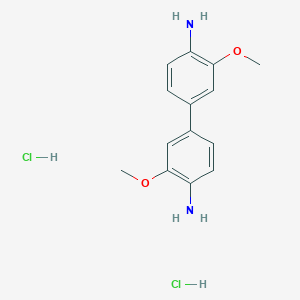
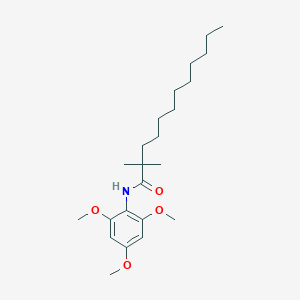
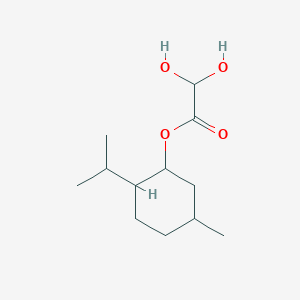
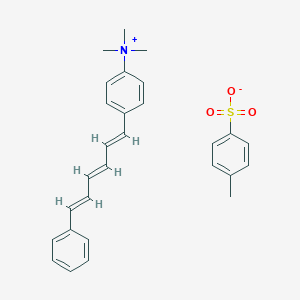
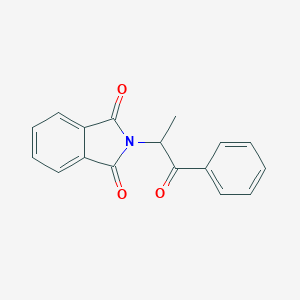
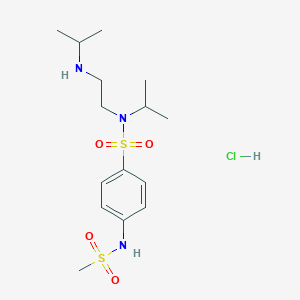
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
